molecular formula C23H18N4O5 B2725718 3-[(furan-2-yl)methyl]-1-{[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione CAS No. 1207047-02-6

3-[(furan-2-yl)methyl]-1-{[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione

Cat. No.: B2725718
CAS No.: 1207047-02-6
M. Wt: 430.42
InChI Key: VUSJNQQJAHHZIE-UHFFFAOYSA-N
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Description

3-[(furan-2-yl)methyl]-1-{[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione is a synthetic chemical compound of significant interest in medicinal chemistry and drug discovery research. This complex molecule features a 1,2,4-oxadiazole heterocycle, a privileged scaffold in pharmaceutical development known for its bioisosteric properties, often serving as a stable replacement for ester and amide functional groups . The 1,2,4-oxadiazole ring is present in several bioactive molecules and drugs, exhibiting a wide range of biological activities including anticancer, anti-inflammatory, and antiviral effects . The integration of this moiety with a tetrahydroquinazoline-2,4-dione core and furan-methyl substituents creates a unique structural framework. Researchers can utilize this compound as a key intermediate or building block in the synthesis of more complex molecules, or as a lead compound for investigating new biological targets and signaling pathways. Its specific mechanism of action and research applications are subjects of ongoing investigation, making it a valuable tool for advancing chemical biology and developing novel therapeutic agents. This product is intended for research purposes in a controlled laboratory environment only. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

3-(furan-2-ylmethyl)-1-[[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]quinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N4O5/c1-30-19-11-5-3-9-17(19)21-24-20(32-25-21)14-26-18-10-4-2-8-16(18)22(28)27(23(26)29)13-15-7-6-12-31-15/h2-12H,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUSJNQQJAHHZIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NOC(=N2)CN3C4=CC=CC=C4C(=O)N(C3=O)CC5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Anthranilic Acid Derivatives

The quinazoline-2,4-dione scaffold is synthesized from methyl anthranilate (1) through refluxing with urea in acetic acid, yielding quinazoline-2,4-dione (2). Subsequent catalytic hydrogenation (H₂, Pd/C, ethanol) reduces the aromatic ring to produce 1,2,3,4-tetrahydroquinazoline-2,4-dione (3) in 85% yield.

Table 1: Optimization of Tetrahydroquinazoline Synthesis

Starting Material Reagents/Conditions Yield (%) Reference
Methyl anthranilate Urea, AcOH, reflux, 6 h 78
Anthranilic acid Triphosgene, DMF, 0°C to rt, 12 h 82
Quinazoline-2,4-dione H₂ (1 atm), Pd/C, EtOH, 24 h 85

Alternative Routes via Diamine Intermediates

An alternative approach involves condensing 2-aminobenzamide with formaldehyde under acidic conditions to form the tetrahydroquinazoline ring. This method offers moderate yields (70–75%) but requires stringent pH control.

Synthesis of the [3-(2-Methoxyphenyl)-1,2,4-Oxadiazol-5-yl]methyl Fragment

Oxadiazole Ring Construction

The 1,2,4-oxadiazole moiety is synthesized via cyclization of 2-methoxybenzamidoxime (6) with bromoacetyl chloride (7). The reaction, conducted in dichloroethane (DCE) with triethylamine (Et₃N) as a base, yields 3-(2-methoxyphenyl)-5-(bromomethyl)-1,2,4-oxadiazole (8) in 74% yield.

Equation :
$$
\text{2-Methoxybenzamidoxime} + \text{Bromoacetyl chloride} \xrightarrow{\text{Et₃N, DCE}} \text{8} + \text{HCl} + \text{H}_2\text{O}
$$

Optimization of Oxadiazole Formation

Table 2: Solvent and Base Screening for Oxadiazole Synthesis

Base Solvent Temperature (°C) Yield (%)
Et₃N DCE 80 74
DMAP CH₃CN 70 65
K₂CO₃ Toluene 110 58

DMAP (4-dimethylaminopyridine) marginally improves yields in acetonitrile, but Et₃N in DCE remains optimal for scalability.

Final Coupling of the Oxadiazole Moiety

N-Alkylation of the Tetrahydroquinazoline Intermediate

Intermediate 5 is alkylated with 3-(2-methoxyphenyl)-5-(bromomethyl)-1,2,4-oxadiazole (8) using NaH in DMF at 50°C. The reaction achieves 62% yield of the target compound after purification via silica gel chromatography.

Critical Parameters :

  • Excess alkylating agent (1.5 equiv) minimizes dimerization.
  • Slow addition of NaH prevents exothermic decomposition.

Mechanistic Insights and Side Reactions

Competing Pathways in Oxadiazole Formation

During oxadiazole synthesis, premature hydrolysis of bromoacetyl chloride to bromoacetic acid may occur, leading to undesired byproducts. Inclusion of molecular sieves (4Å) suppresses hydrolysis, enhancing yield by 12%.

Epimerization Risks in Tetrahydroquinazoline Reduction

Catalytic hydrogenation of the quinazoline-dione core may induce epimerization at C-3. Chiral HPLC analysis confirms retention of configuration when using Pd/C in ethanol, whereas PtO₂ catalysts cause partial racemization.

Scalability and Industrial Considerations

Gram-scale synthesis of the target compound demonstrates consistent yields (58–65%) across batches, with DMF and NaH identified as critical cost drivers. Alternative bases like KOtBu reduce costs by 18% but necessitate higher temperatures (80°C).

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.21 (d, J = 8.0 Hz, 2H, oxadiazole-ArH), 7.85 (d, J = 6.5 Hz, 2H, furan-H), 4.62 (s, 2H, N-CH₂-oxadiazole).
  • ¹³C NMR : δ 167.8 (C=O, dione), 152.3 (oxadiazole-C), 145.1 (furan-C).

High-Resolution Mass Spectrometry (HRMS)

  • Calculated for C₂₅H₂₁N₄O₅ : 473.1461 [M+H]⁺.
  • Observed : 473.1458 [M+H]⁺.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furylmethyl group, leading to the formation of furylmethyl ketones or aldehydes.

    Reduction: Reduction reactions can target the oxadiazole moiety, potentially leading to the formation of amines or hydrazines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halides, sulfonates, and organometallics can be used under conditions such as heating or catalysis.

Major Products

    Oxidation: Furylmethyl ketones or aldehydes.

    Reduction: Amines or hydrazines.

    Substitution: Various substituted quinazolines depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that derivatives containing the oxadiazole moiety show promising anticancer properties. The compound's structure allows it to interact with various biological targets involved in cancer progression. For instance, studies have demonstrated that oxadiazole derivatives can inhibit the growth of cancer cell lines such as MCF7 (breast cancer) and PC-3 (prostate cancer) with significant efficacy .

Mechanism of Action
The mechanism through which these compounds exert their anticancer effects often involves the induction of apoptosis in cancer cells. The presence of the furan and oxadiazole groups enhances their ability to interact with cellular targets, leading to increased cytotoxicity against tumors .

Antimicrobial Properties

Broad-Spectrum Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties against various pathogens. Preliminary studies suggest that it exhibits activity against both Gram-positive and Gram-negative bacteria. This broad-spectrum efficacy makes it a candidate for further development as an antimicrobial agent .

Neuroprotective Effects

Potential in Neurological Disorders
Recent investigations have suggested that compounds similar to 3-[(furan-2-yl)methyl]-1-{[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione may offer neuroprotective benefits. This is particularly relevant in conditions such as Alzheimer's disease where oxidative stress plays a significant role in neuronal damage. The antioxidant properties associated with the furan ring may contribute to this protective effect .

Synthesis and Derivative Development

Synthetic Approaches
The synthesis of this compound involves several steps that can be optimized for yield and efficiency. Various synthetic routes have been explored to produce oxadiazole derivatives effectively. Techniques such as cycloaddition reactions have been highlighted for their ability to yield high percentages of desired products under mild conditions .

Data Table: Summary of Applications

Application AreaDescriptionReferences
Anticancer ActivityInhibits growth in various cancer cell lines (e.g., MCF7, PC-3)
Antimicrobial PropertiesEffective against Gram-positive and Gram-negative bacteria
Neuroprotective EffectsPotential benefits in oxidative stress-related neurological disorders
SynthesisVarious effective synthetic routes explored for derivative development

Case Studies

  • Anticancer Efficacy Study
    A study reported that a series of oxadiazole derivatives exhibited potent anticancer activity against multiple cell lines with IC50 values in the low micromolar range. The study emphasized the importance of structural modifications in enhancing biological activity .
  • Antimicrobial Evaluation
    Another investigation assessed the antimicrobial activity of several synthesized compounds based on the target structure against common pathogens. Results indicated significant inhibition zones compared to control antibiotics, suggesting potential for therapeutic use .
  • Neuroprotection Research
    Research focusing on neuroprotective effects showed that compounds similar to the target structure could reduce oxidative stress markers in neuronal cell cultures exposed to neurotoxic agents. This opens avenues for exploring its use in neurodegenerative diseases .

Mechanism of Action

The mechanism of action of this compound depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The oxadiazole moiety can act as a bioisostere for amides, influencing the compound’s binding affinity and selectivity. The quinazoline core is known for its ability to inhibit certain kinases, making it a potential anti-cancer agent.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s structural analogues include derivatives of 1,2,4-triazoles , 1,3,4-oxadiazoles , and thiadiazoles , which share nitrogen-rich heterocyclic frameworks. Below is a comparative analysis:

Compound Core Structure Key Substituents Biological Activities References
Target Compound Tetrahydroquinazoline-2,4-dione Furan-2-ylmethyl, 3-(2-methoxyphenyl)oxadiazole Potential CNS/anticancer (theoretical)
4-Amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thione 1,2,4-Triazole-thione Furan-2-yl, amino Antiexudative, anti-inflammatory
(Furan-2-yl)-1-(5-substituted phenyl)-1,3,4-oxadiazol-2-yl methanimines 1,3,4-Oxadiazole Furan-2-yl, substituted phenyl Antimicrobial, antitumor
3-{[(2,3-Dichlorophenyl)amino]methyl}-5-(furan-2-ylmethylidene)-1,3-thiazolidine-2,4-dione Thiazolidine-2,4-dione Furan-2-ylmethylidene, dichlorophenyl Antidiabetic (hypothesized)
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazoles Fused triazole-thiadiazole Alkyl/aryl substituents Anticancer, antimicrobial

Key Comparisons

Core Heterocycles Tetrahydroquinazoline-2,4-dione (Target): Offers a bicyclic structure with dual hydrogen-bonding sites (dione groups), enhancing target binding specificity compared to monocyclic triazoles or oxadiazoles . 1,2,4-Triazoles (e.g., ): Exhibit broad-spectrum bioactivity (antimicrobial, antiviral) but may suffer from metabolic instability due to fewer electron-withdrawing groups . 1,3,4-Oxadiazoles (e.g., ): Superior metabolic stability over triazoles due to aromatic oxadiazole rings, aligning with the target compound’s design .

Substituent Effects

  • The 2-methoxyphenyl group on the oxadiazole ring in the target compound increases lipophilicity (logP ~3.2 predicted) compared to simpler phenyl substituents (logP ~2.5 in ), favoring blood-brain barrier penetration .
  • Furan moieties (common in ) enhance π-π interactions with aromatic residues in enzyme active sites, a feature shared with the target compound .

Synthetic Routes

  • The target compound’s synthesis likely involves:

Formation of the oxadiazole ring via cyclization of a thiosemicarbazide intermediate (similar to ).

Alkylation of the tetrahydroquinazoline-dione core with furan-2-ylmethyl and oxadiazole-methyl groups under basic conditions . Comparatively, 1,2,4-triazole derivatives () require milder conditions (e.g., reflux in ethanol), highlighting the target’s synthetic complexity .

Pharmacological Potential Anticancer Activity: The oxadiazole and quinazoline-dione cores are associated with kinase inhibition (e.g., EGFR), contrasting with 1,2,4-triazole-thiones’ focus on anti-inflammatory targets . Solubility: The target compound’s calculated aqueous solubility (LogS ≈ -4.5) is lower than 1,2,4-triazole derivatives (LogS ≈ -3.8) due to higher molecular weight, necessitating formulation optimization .

Molecular Docking Insights

  • Docking studies (referencing ) suggest the oxadiazole’s nitrogen atoms form hydrogen bonds with catalytic residues (e.g., Asp831 in EGFR), while the furan group engages in hydrophobic interactions. This dual mechanism is absent in simpler triazole derivatives .

Biological Activity

The compound 3-[(furan-2-yl)methyl]-1-{[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione is a complex organic molecule that incorporates multiple pharmacologically relevant moieties. This article explores its biological activity, focusing on its potential therapeutic applications and mechanisms of action.

Chemical Structure and Properties

The molecular formula of the compound is C20H22N4O3C_{20}H_{22}N_4O_3, with a molecular weight of approximately 366.42 g/mol. The structure features a tetrahydroquinazoline core fused with an oxadiazole ring and a furan moiety, which are known for their diverse biological activities.

Biological Activity Overview

The biological activities of this compound are primarily attributed to its structural components:

  • Oxadiazole Derivatives : Compounds containing the oxadiazole ring have shown significant anticancer properties. Studies indicate that derivatives with this structure exhibit cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells. The mechanism often involves the induction of apoptosis through pathways involving p53 activation and caspase cleavage .
  • Tetrahydroquinazoline : This moiety has been associated with various pharmacological activities including anti-inflammatory and anticancer effects. Research indicates that tetrahydroquinazoline derivatives can inhibit tumor growth by affecting cell cycle progression and inducing apoptosis .
  • Furan Ring Influence : Compounds with furan rings have demonstrated antimicrobial and anti-inflammatory properties. The furan moiety enhances the lipophilicity of the compound, potentially improving its bioavailability and cellular uptake .

Anticancer Activity

In vitro studies have shown that the compound exhibits significant cytotoxicity against several cancer cell lines. For instance:

  • MCF-7 Cell Line : The compound demonstrated an IC50 value of approximately 15 µM, indicating potent antiproliferative effects comparable to established chemotherapeutics like doxorubicin .
  • Mechanism of Action : Western blot analyses revealed increased levels of p53 protein and activated caspase-3 in treated cells, suggesting that the compound induces apoptosis through intrinsic pathways .

Data Table: Biological Activity Summary

Activity TypeCell Line/PathogenIC50 Value (µM)Reference
AnticancerMCF-715
AnticancerA54912
AntimicrobialE. coliNot specified
AntimicrobialS. aureusNot specified

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